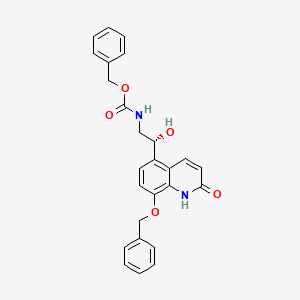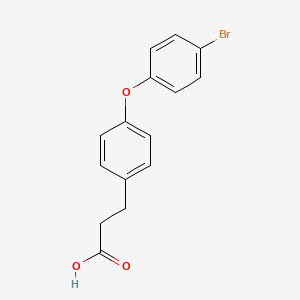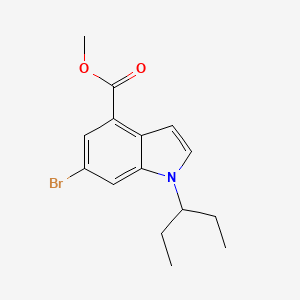
Hexadecatrienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide hexadécatriénoïque est un acide gras polyinsaturé de formule moléculaire C16H26O2. Il se caractérise par la présence de trois doubles liaisons dans sa chaîne de 16 atomes de carbone. Ce composé est présent dans diverses sources naturelles, notamment certaines algues et plantes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L’acide hexadécatriénoïque peut être synthétisé par désaturation de l’acide hexadécanoïque (acide palmitique). Ce processus implique l’introduction de doubles liaisons à des positions spécifiques dans la chaîne carbonée. Des enzymes telles que les désaturases sont généralement utilisées pour catalyser ces réactions dans des conditions contrôlées.
Méthodes de production industrielle : La production industrielle d’acide hexadécatriénoïque implique souvent l’extraction à partir de sources naturelles telles que les algues. Des techniques comme l’extraction au CO2 supercritique et l’hydrodistillation sont employées pour isoler le composé de ces sources. Ces méthodes garantissent une pureté et un rendement élevés de l’acide gras souhaité .
Analyse Des Réactions Chimiques
Types de réactions : L’acide hexadécatriénoïque subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène aux doubles liaisons, conduisant à la formation d’hydroperoxydes et d’autres produits oxydés.
Réduction : Les doubles liaisons peuvent être réduites en liaisons simples par des réactions d’hydrogénation.
Substitution : Des groupes fonctionnels peuvent être introduits à des positions spécifiques dans la chaîne carbonée par des réactions de substitution.
Réactifs et conditions courants :
Oxydation : Des réactifs tels que l’oxygène ou l’ozone sont utilisés dans des conditions contrôlées pour réaliser l’oxydation.
Réduction : L’hydrogène gazeux en présence d’un catalyseur comme le palladium ou le nickel est couramment utilisé pour l’hydrogénation.
Substitution : Des agents halogénants ou d’autres électrophiles peuvent être utilisés pour introduire de nouveaux groupes fonctionnels.
Principaux produits formés :
Oxydation : Hydroperoxydes, époxydes et autres dérivés oxydés.
Réduction : Acides gras saturés.
Substitution : Acides gras halogénés et autres dérivés substitués
4. Applications de la recherche scientifique
L’acide hexadécatriénoïque a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme précurseur pour la synthèse de diverses molécules complexes et comme standard en chimie analytique.
Biologie : Le composé est étudié pour son rôle dans les membranes cellulaires et son implication dans les voies de signalisation.
Médecine : Des recherches sont en cours pour explorer ses propriétés anti-inflammatoires et antimicrobiennes potentielles.
Industrie : L’acide hexadécatriénoïque est utilisé dans la production de lubrifiants à base biologique et comme additif dans les cosmétiques et les produits de soins personnels .
Applications De Recherche Scientifique
Hexadecatrienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex molecules and as a standard in analytical chemistry.
Biology: The compound is studied for its role in cellular membranes and its involvement in signaling pathways.
Medicine: Research is ongoing to explore its potential anti-inflammatory and antimicrobial properties.
Industry: this compound is used in the production of bio-based lubricants and as an additive in cosmetics and personal care products .
Mécanisme D'action
L’acide hexadécatriénoïque exerce ses effets par l’intermédiaire de diverses cibles moléculaires et voies :
Interaction enzymatique : Il interagit avec des enzymes telles que les désaturases et les lipooxygénases, influençant la synthèse d’autres acides gras et molécules de signalisation.
Intégration membranaire : Le composé s’intègre aux membranes cellulaires, affectant leur fluidité et leur fonction.
Voies de signalisation : Il est impliqué dans la biosynthèse des oxylipines, qui jouent un rôle crucial dans la défense et le développement des plantes .
Comparaison Avec Des Composés Similaires
L’acide hexadécatriénoïque peut être comparé à d’autres acides gras polyinsaturés tels que :
Acide linoléique (C182) : Structure similaire, mais avec deux doubles liaisons.
Acide alpha-linolénique (C183) : Contient trois doubles liaisons, mais possède une chaîne de 18 atomes de carbone.
Acide eicosapentaénoïque (C205) : Un acide gras à chaîne plus longue, avec cinq doubles liaisons.
Unicité : L’acide hexadécatriénoïque est unique en raison de sa longueur de chaîne spécifique et de la position de ses doubles liaisons, qui confèrent des propriétés physiques et chimiques distinctes. Sa présence dans certaines algues et son rôle dans des processus biologiques spécifiques mettent en évidence son caractère unique .
Propriétés
Formule moléculaire |
C16H26O2 |
|---|---|
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
(2E,4E,6E)-hexadeca-2,4,6-trienoic acid |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-15H,2-9H2,1H3,(H,17,18)/b11-10+,13-12+,15-14+ |
Clé InChI |
SZQQHKQCCBDXCG-BAHYSTIISA-N |
SMILES isomérique |
CCCCCCCCC/C=C/C=C/C=C/C(=O)O |
SMILES canonique |
CCCCCCCCCC=CC=CC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4aR,6S,7R,8R,8aS)-7-azido-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B11827453.png)
![3-[Methoxy-(4-methoxyphenyl)methyl]-1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B11827458.png)


![Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy-](/img/structure/B11827463.png)
![5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine](/img/structure/B11827464.png)

![[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11827482.png)

